

4-Bromo-2,6-dimethylpyridine: A Comprehensive Technical Guide for Advanced Synthesis

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Compound of Interest

Compound Name: 4-Bromo-2,6-dimethylpyridine

Cat. No.: B109321

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Abstract

This technical guide provides an in-depth analysis of **4-Bromo-2,6-dimethylpyridine**, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document elucidates the molecule's fundamental properties, detailed synthetic protocols, characteristic spectroscopic data, and its versatile reactivity. Emphasis is placed on its strategic application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are instrumental in the synthesis of complex pharmaceutical agents. Through a blend of established methodologies and mechanistic insights, this guide serves as an authoritative resource for leveraging **4-Bromo-2,6-dimethylpyridine** in the design and synthesis of novel therapeutic agents, including kinase and ion channel inhibitors.

Core Molecular Attributes

4-Bromo-2,6-dimethylpyridine, also known as 4-bromo-2,6-lutidine, is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in organic synthesis. [1] Its structure, featuring a bromine atom at the electron-deficient 4-position and two activating methyl groups at the 2- and 6-positions, provides a unique combination of reactivity and steric influence.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Bromo-2,6-dimethylpyridine** is presented in the table below. These properties are essential for its handling, reaction setup, and purification.

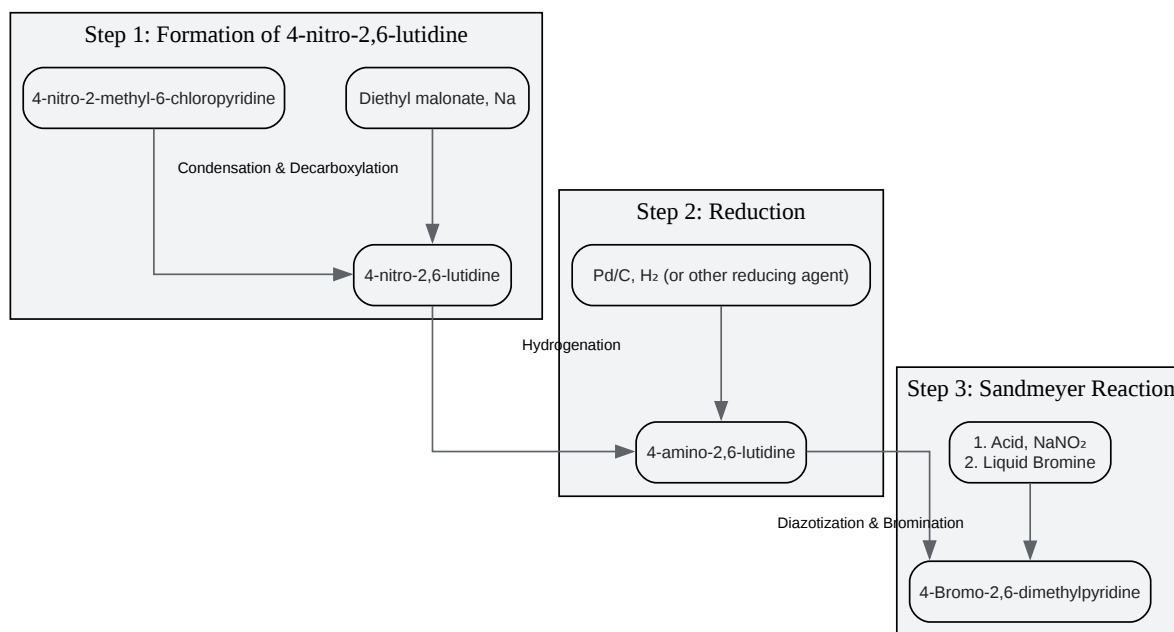
Property	Value	Reference(s)
Molecular Formula	C ₇ H ₈ BrN	[2]
Molecular Weight	186.05 g/mol	[2]
CAS Number	5093-70-9	[2]
Appearance	Colorless to pale yellow solid or liquid	[1]
Melting Point	32-33 °C	[3]
Boiling Point	81 °C / 14 mmHg	[3]
Solubility	Soluble in organic solvents, limited solubility in water	[1]

Synthesis of 4-Bromo-2,6-dimethylpyridine

The synthesis of **4-Bromo-2,6-dimethylpyridine** can be achieved through various routes. A common and effective method involves a multi-step sequence starting from readily available precursors, culminating in a Sandmeyer-type reaction. This approach ensures a high yield of the desired product.[4]

Synthetic Pathway Overview

The synthesis commences with the construction of the 2,6-dimethylpyridine (2,6-lutidine) core, followed by nitration, reduction to the corresponding amine, and subsequent diazotization and bromination.



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Caption: Synthetic pathway to **4-Bromo-2,6-dimethylpyridine**.

Detailed Experimental Protocol

This protocol is based on a patented synthetic method.^[4]

Step 1: Synthesis of 4-nitro-2,6-lutidine This step involves the condensation of a substituted pyridine with diethyl malonate, followed by decarboxylation.

Step 2: Synthesis of 4-amino-2,6-lutidine The nitro group is reduced to an amine, a crucial step for the subsequent Sandmeyer reaction.

- Procedure: 4-nitro-2,6-lutidine is dissolved in a suitable solvent, such as methanol. A catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation until the reaction is complete (monitored by TLC). The catalyst is removed by filtration, and the filtrate is concentrated to yield 4-amino-2,6-lutidine.^[4]

Step 3: Synthesis of **4-Bromo-2,6-dimethylpyridine** This final step is a Sandmeyer reaction where the amino group is converted to a bromine atom.

- Procedure: 4-amino-2,6-lutidine is first treated with an acid to form a salt. The mixture is cooled to between -15°C and 3°C.^[4] Liquid bromine is added dropwise, followed by the dropwise addition of an aqueous solution of sodium nitrite. After the addition is complete, the pH of the solution is adjusted to be alkaline. The product is then extracted with an organic solvent, dried, and concentrated to give **4-Bromo-2,6-dimethylpyridine**.^[4]

Spectroscopic Characterization

Accurate structural confirmation is paramount in synthesis. The following data provides the expected spectroscopic signatures for **4-Bromo-2,6-dimethylpyridine**.

¹H and ¹³C NMR Spectroscopy

The symmetry of the molecule simplifies its NMR spectra.

¹ H NMR	Chemical Shift (ppm)	Multiplicity	Assignment
Protons	~7.3	Singlet	H-3, H-5
~2.5	Singlet	-CH ₃ (at C-2, C-6)	

¹³ C NMR	Chemical Shift (ppm)	Assignment
Carbons	~158	C-2, C-6
~150	C-3, C-5	
~125	C-4	
~24	-CH ₃	

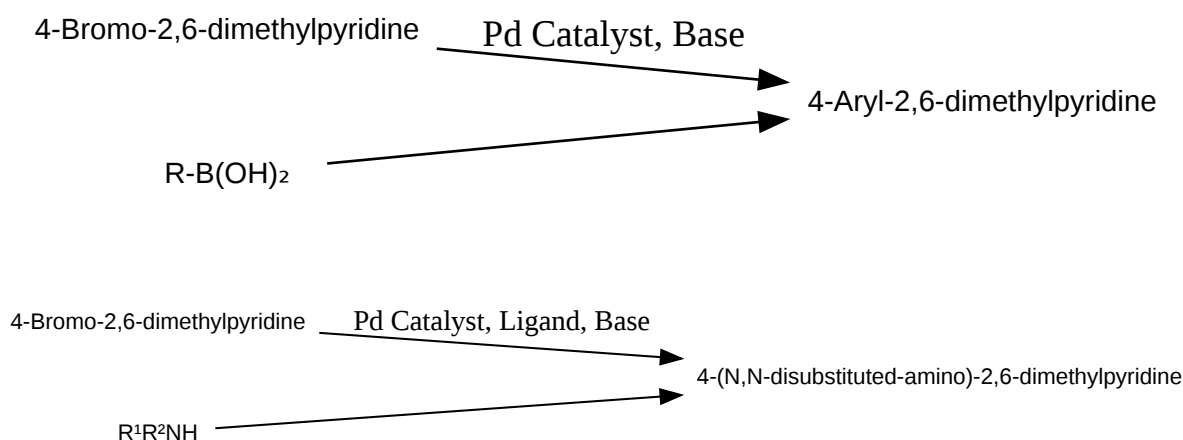
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Reactivity and Synthetic Applications in Drug Discovery

The bromine atom at the 4-position of **4-Bromo-2,6-dimethylpyridine** serves as a versatile synthetic handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[5][6] **4-Bromo-2,6-dimethylpyridine** is an excellent substrate for coupling with a variety of aryl- and heteroarylboronic acids.



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- To cite this document: BenchChem. [4-Bromo-2,6-dimethylpyridine: A Comprehensive Technical Guide for Advanced Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b109321#4-bromo-2-6-dimethylpyridine-molecular-weight-and-formula]

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